![molecular formula CH2Cl3F3SiSn B14494692 Trifluoro[(trichlorostannyl)methyl]silane CAS No. 64487-28-1](/img/structure/B14494692.png)
Trifluoro[(trichlorostannyl)methyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trifluoro[(trichlorostannyl)methyl]silane is an organosilicon compound that features a trifluoromethyl group attached to a silicon atom, which is further bonded to a trichlorostannylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trifluoro[(trichlorostannyl)methyl]silane typically involves the reaction of trifluoromethylsilane with trichlorostannylmethyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high purity and consistent quality of the final product. Safety measures are crucial due to the reactivity of the starting materials and the potential hazards associated with the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Trifluoro[(trichlorostannyl)methyl]silane undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different organosilicon and organotin derivatives.
Oxidation Reactions: Oxidation of the compound can lead to the formation of new silicon-oxygen or tin-oxygen bonds.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as hydrogen peroxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include various organosilicon and organotin compounds, which can be further utilized in organic synthesis and materials science applications.
Wissenschaftliche Forschungsanwendungen
Trifluoro[(trichlorostannyl)methyl]silane has several scientific research applications:
Biology: The compound is studied for its potential use in the development of new bioactive molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its applications in drug discovery and development, particularly in the synthesis of fluorinated drugs.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Trifluoro[(trichlorostannyl)methyl]silane involves the interaction of its trifluoromethyl group with various molecular targets. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the compound. The silicon and tin atoms play a crucial role in the compound’s reactivity, facilitating various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethyltrimethylsilane: Another organosilicon compound with a trifluoromethyl group, used in similar applications.
Methyltrichlorosilane: A related compound with a trichloromethyl group, used in the production of siloxane polymers.
Trifluoromethylsilane: A simpler compound with a trifluoromethyl group attached to silicon, used in organic synthesis.
Uniqueness
Trifluoro[(trichlorostannyl)methyl]silane is unique due to the presence of both silicon and tin atoms, which impart distinct chemical properties and reactivity. This dual functionality makes it a valuable reagent in organic synthesis and materials science, offering advantages over similar compounds in specific applications.
Eigenschaften
CAS-Nummer |
64487-28-1 |
|---|---|
Molekularformel |
CH2Cl3F3SiSn |
Molekulargewicht |
324.2 g/mol |
IUPAC-Name |
trifluoro(trichlorostannylmethyl)silane |
InChI |
InChI=1S/CH2F3Si.3ClH.Sn/c1-5(2,3)4;;;;/h1H2;3*1H;/q;;;;+3/p-3 |
InChI-Schlüssel |
HMWLPYQAIULLQS-UHFFFAOYSA-K |
Kanonische SMILES |
C([Si](F)(F)F)[Sn](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


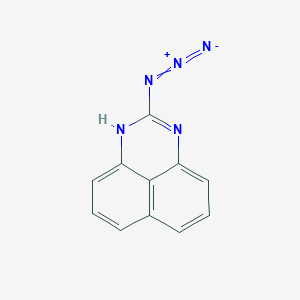

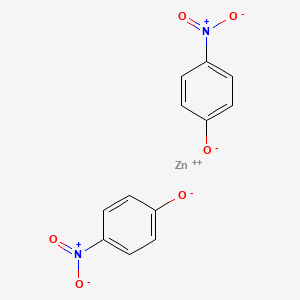
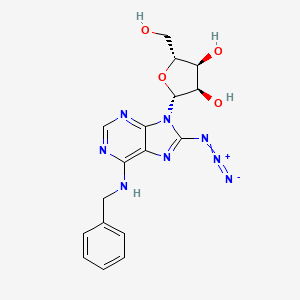


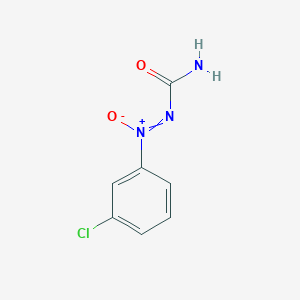
![4-[2-(4-Cyclohexylpiperazin-1-yl)-2-phenylethyl]phenol](/img/structure/B14494654.png)

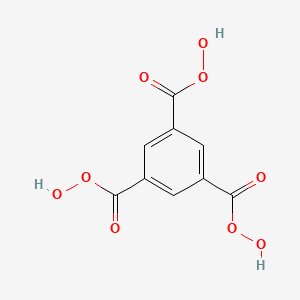
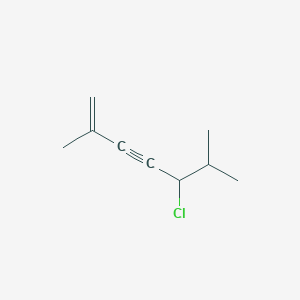
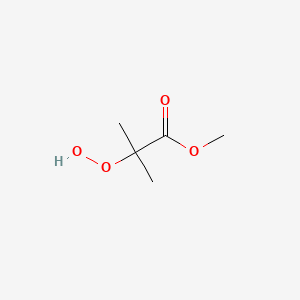
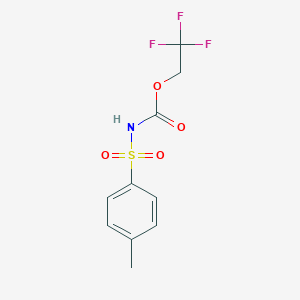
![N,N'-Bis[difluoro(phenyl)silyl]-N,N',1,1-tetramethylsilanediamine](/img/structure/B14494687.png)
